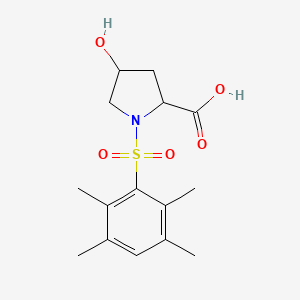

4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid

描述

This compound features a pyrrolidine-2-carboxylic acid backbone substituted at the 1-position with a 2,3,5,6-tetramethylbenzenesulfonyl group and a 4-hydroxy group. The tetramethylbenzenesulfonyl moiety introduces significant steric bulk and hydrophobicity, distinguishing it from simpler sulfonated pyrrolidine derivatives. The compound is likely utilized as a pharmacophore or building block in drug discovery, given its structural similarity to bioactive pyrrolidine derivatives (e.g., antimicrobial cyclic peptides in ).

属性

IUPAC Name |

4-hydroxy-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-8-5-9(2)11(4)14(10(8)3)22(20,21)16-7-12(17)6-13(16)15(18)19/h5,12-13,17H,6-7H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTVCDXECCEDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(CC2C(=O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid (commonly referred to as compound A) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a hydroxyl group and a sulfonyl moiety. The presence of the tetramethylbenzene group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of compound A is primarily attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : Compound A has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of arginase, an enzyme implicated in the regulation of nitric oxide synthesis and urea cycle metabolism .

- Receptor Modulation : Preliminary studies suggest that compound A may interact with ionotropic glutamate receptors (iGluRs), which play crucial roles in neurotransmission and neuroprotection. Its structural analogs have demonstrated selective antagonistic activity against NMDA receptors, indicating a potential for neuroprotective applications .

Biological Activity Data

| Activity | IC50 Value (nM) | Target |

|---|---|---|

| Arginase Inhibition | 1.3 | Arginase I |

| NMDA Receptor Antagonism | 200 | NMDA Receptor |

| General Cytotoxicity | >500 | Various cell lines |

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrolidine derivatives highlight the importance of specific substitutions on the pyrrolidine ring and the sulfonyl group. Modifications at the 2-position of the pyrrolidine ring have been shown to significantly affect potency against arginase and NMDA receptors. For example, introducing bulky groups or varying the electronic properties of substituents can enhance inhibitory activity .

Case Studies

- Neuroprotective Effects : In a study examining neuroprotective agents, compound A was evaluated for its ability to prevent neuronal cell death induced by excitotoxicity in vitro. Results indicated that it significantly reduced cell death in cultured neurons exposed to glutamate toxicity, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of compound A in a murine model of arthritis. The compound demonstrated a marked reduction in inflammatory markers and joint swelling, indicating its potential utility in treating inflammatory conditions .

- Antitumor Activity : Research has also explored the antitumor properties of compound A against various cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

科学研究应用

Medicinal Chemistry

- Antioxidant Activity : Research indicates that compounds similar to 4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid exhibit antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property may have implications for developing treatments for neurodegenerative diseases and other conditions characterized by oxidative damage .

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .

- Drug Development : The sulfonamide group present in the compound is known to enhance the pharmacological properties of drugs. This makes it a valuable scaffold in drug design aimed at improving efficacy and bioavailability in therapeutic applications .

Biochemistry

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been explored for its potential to inhibit enzymes related to cancer metabolism, suggesting a role in cancer therapeutics .

- Biomarker Development : Due to its unique structure and biological activity, this compound could be investigated as a biomarker for certain diseases, aiding in early diagnosis and monitoring disease progression .

Material Science

- Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Properties | Demonstrated significant ROS scavenging ability in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed reduced cytokine production in animal models of inflammation. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific cancer-related enzymes. |

相似化合物的比较

Substituent Analysis of Sulfonyl Groups

The sulfonyl group’s substituents critically influence physicochemical properties and biological interactions. Key analogs include:

Physicochemical and Functional Differences

- Steric Effects: The tetramethylbenzenesulfonyl group in the target compound imposes greater steric hindrance than the mono-methyl (SC-26210) or fluoro () analogs. This may limit interactions with flat binding pockets but enhance selectivity for hydrophobic targets .

- Electronic Effects : The electron-donating methyl groups in the target compound contrast with the electron-withdrawing fluorine in ’s analog. Fluorine’s electronegativity could stabilize negative charges or participate in halogen bonding, whereas methyl groups favor van der Waals interactions .

- Biological Activity : While direct bioactivity data for the target compound are absent, structurally related compounds exhibit diverse functionalities. For example, cyclic tetrapeptides () show antimicrobial activity, suggesting that the pyrrolidine core is a versatile scaffold. The sulfonyl group in the target compound may confer protease resistance compared to acyl or peptide-linked derivatives .

常见问题

Q. What are the optimal synthetic routes for 4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid, and how can stereochemical control be achieved during synthesis?

- Methodological Answer: The synthesis typically involves sulfonylation of a pyrrolidine-2-carboxylic acid precursor using 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., NaOH or pyridine). Stereochemical control at the 4-hydroxy position requires chiral catalysts or chiral auxiliaries, as seen in analogous pyrrolidine derivatives . For example, enantioselective synthesis of similar compounds employs asymmetric hydrogenation or enzymatic resolution to isolate the desired (2S,4R) configuration . Characterization of intermediates via chiral HPLC (e.g., using polysaccharide-based columns) is critical to confirm stereopurity .

Q. How can researchers characterize this compound’s structure and purity using spectroscopic and chromatographic methods?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the sulfonyl group’s integration (e.g., aromatic protons from the tetramethylbenzene moiety) and the pyrrolidine ring’s stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, focusing on the sulfonate (-SO) and carboxylic acid (-COOH) groups.

- Chiral Chromatography: Employ methods like HPLC with a Chiralpak® IG-3 column to resolve stereoisomers, as minor changes in mobile phase composition (e.g., hexane:isopropanol ratios) can separate co-eluting epimers .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer: Solubility testing in aqueous buffers (pH 1–13) and organic solvents (e.g., DMSO, acetonitrile) is essential for biological assay design. Stability studies should include:

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures.

- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions, followed by HPLC monitoring for degradation products .

Advanced Research Questions

Q. How does the stereochemistry at the 4-hydroxy position influence biological activity or protein-binding interactions?

- Methodological Answer: Comparative studies using (2S,4R) and (2S,4S) diastereomers are required. For example:

- Surface Plasmon Resonance (SPR): Measure binding affinity to target proteins (e.g., enzymes or receptors).

- Molecular Dynamics Simulations: Model interactions between the 4-hydroxy group and active-site residues.

- Biological Assays: Test enantiomers in cell-based assays (e.g., cytotoxicity or enzyme inhibition) to correlate stereochemistry with activity .

Q. How can researchers resolve contradictory data in biological assays (e.g., inconsistent IC50 _{50}50 values across studies)?

- Methodological Answer: Contradictions may arise from impurities, solvent effects, or assay conditions. Mitigation strategies include:

- Impurity Profiling: Use LC-MS to identify co-eluting impurities (e.g., sulfonate esters or des-methyl byproducts) that may interfere with assays .

- Standardized Assay Protocols: Control variables like buffer ionic strength, DMSO concentration (<0.1%), and incubation time.

- Orthogonal Assays: Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer:

- Docking Studies: Use Schrödinger’s Glide or AutoDock Vina to predict binding modes, focusing on sulfonyl and carboxylic acid pharmacophores.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions (e.g., hydrogen bonding with the 4-hydroxy group) in enzyme active sites .

- Free Energy Perturbation (FEP): Compare binding free energies of stereoisomers to rationalize activity differences .

Q. What advanced analytical techniques are required for impurity profiling during scale-up synthesis?

- Methodological Answer:

- 2D-LC-MS/MS: Couple hydrophilic interaction chromatography (HILIC) with reverse-phase columns to separate polar and nonpolar impurities.

- NMR Relaxation Studies: Detect low-level impurities (<0.1%) via -NMR spin-lattice relaxation times (T).

- Isotopic Labeling: Track impurities originating from incomplete sulfonylation using -labeled starting materials .

Q. How can researchers design accelerated stability studies to predict long-term storage conditions?

- Methodological Answer: Follow ICH Q1A guidelines:

- Stress Testing: Store the compound at 40°C/75% RH (relative humidity) for 6 months, with periodic HPLC checks for degradation.

- Arrhenius Modeling: Use data from elevated temperatures (e.g., 50°C, 60°C) to extrapolate shelf-life at 25°C.

- Cryopreservation Studies: Assess stability in lyophilized vs. solution states, noting crystallization-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。